N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes benzoylamino and dimethylaminoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoylamino group and the introduction of the dimethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The benzoylamino and dimethylaminoethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoylamino and dimethylaminoethyl groups play a crucial role in binding to these targets, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(BENZOYLAMINO)-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE: Similar structure but with diethylaminoethyl group.
2-(BENZOYLAMINO)-5-CYANOMETHYL-1,3,4-OXADIAZOLE: Contains a benzoylamino group and an oxadiazole ring.
2-(DIMETHYLAMINO)ETHOXYETHANOL: Contains a dimethylaminoethyl group but lacks the benzoylamino and benzothiophene components.
Uniqueness
2-(BENZOYLAMINO)-N~3~-[2-(DIMETHYLAMINO)ETHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of benzoylamino, dimethylaminoethyl, and benzothiophene groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications.
Properties
Molecular Formula |
C20H25N3O2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-benzamido-N-[2-(dimethylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H25N3O2S/c1-23(2)13-12-21-19(25)17-15-10-6-7-11-16(15)26-20(17)22-18(24)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,21,25)(H,22,24) |
InChI Key |
DFRGGGNLDONLIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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